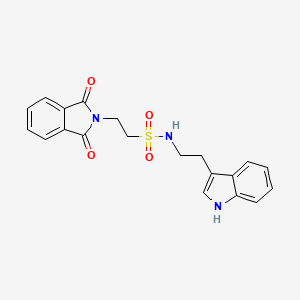
N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 362.41 g/mol |
| CAS Number | 15741-71-6 |
| Boiling Point | 518.9ºC at 760 mmHg |
| Density | 1.361 g/cm³ |
| Flash Point | 267.6ºC |
Structural Characteristics
The compound features an indole moiety linked to a dioxoisoindoline structure through an ethyl chain, which is significant for its biological activity. The sulfonamide group enhances solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds containing indole and isoindoline structures exhibit significant anticancer properties. For instance, derivatives of indole have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Research
A study published in Molecules highlighted the anticancer activity of indole derivatives against various cancer cell lines. The results demonstrated that modifications to the indole structure could enhance cytotoxicity against breast and colon cancer cells .
Antimicrobial Effects
This compound has also been evaluated for antimicrobial activity. Preliminary results suggest that the compound exhibits moderate antibacterial effects against Gram-positive bacteria.
Table: Antimicrobial Activity against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical signaling pathways. The sulfonamide group plays a crucial role in modulating enzyme activity, potentially inhibiting dihydropteroate synthase, which is essential for folate synthesis in bacteria.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the indole and isoindoline moieties followed by sulfonation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .
In Vivo Studies
In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Early-stage research indicates promising results in animal models for cancer treatment, showing reduced tumor growth rates compared to control groups .
科学的研究の応用
Anticancer Activity
Research indicates that compounds with indole and isoindole moieties often exhibit significant anticancer properties. For instance, derivatives of N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study demonstrated that similar indole derivatives induced apoptosis in HepG2 liver cancer cells by activating caspase pathways, suggesting potential for use in cancer therapeutics .
Enzyme Inhibition
Sulfonamides, including this compound, have been studied for their enzyme inhibitory properties. They can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
- Research Findings : In vitro studies have shown that certain sulfonamide derivatives effectively inhibit α-glucosidase activity, indicating their potential as therapeutic agents for managing blood sugar levels in diabetic patients .
Antioxidant Properties
The antioxidant capability of the compound has also been explored, with findings suggesting it may help mitigate oxidative stress in biological systems.
- Experimental Results : In a study assessing various indole derivatives, one compound exhibited an IC50 value lower than that of ascorbic acid, indicating superior antioxidant activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The process includes:
- Formation of Indole Derivative : Starting with the synthesis of an indole-based precursor.
- Coupling Reaction : The indole derivative is then reacted with a sulfonamide component to form the target compound.
- Purification : The final product is purified through crystallization or chromatography techniques.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-16-6-1-2-7-17(16)20(25)23(19)11-12-28(26,27)22-10-9-14-13-21-18-8-4-3-5-15(14)18/h1-8,13,21-22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACFQZATPFWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













